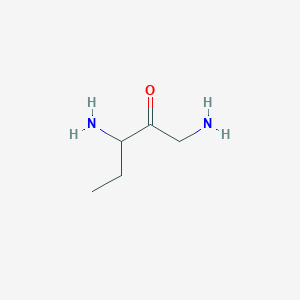
1,3-Diaminopentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diaminopentan-2-one is an organic compound with the molecular formula C5H12N2O It is a derivative of pentane, featuring two amino groups and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diaminopentan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-vinyl-1-pyrazoline with appropriate reagents to yield the desired product . Another method includes the use of 1,3-diaminopentane as a starting material, which undergoes specific reactions to introduce the ketone group at the second position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, selective oxidation, and other techniques to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diaminopentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives .
Applications De Recherche Scientifique
1,3-Diaminopentan-2-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-diaminopentan-2-one involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diaminopentane: Similar in structure but lacks the ketone group
Propriétés
Formule moléculaire |
C5H12N2O |
|---|---|
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
1,3-diaminopentan-2-one |
InChI |
InChI=1S/C5H12N2O/c1-2-4(7)5(8)3-6/h4H,2-3,6-7H2,1H3 |
Clé InChI |
JHLAGEYNLIRNOV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-Tert-butyl 4'-ethyl 8-methoxyspiro[chroman-4,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13104952.png)
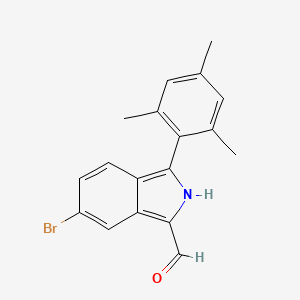

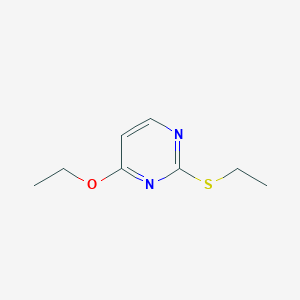
![7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine](/img/structure/B13104970.png)
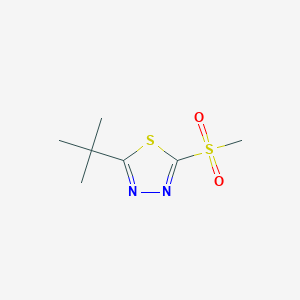
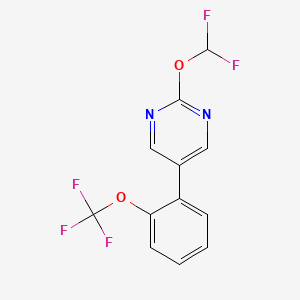
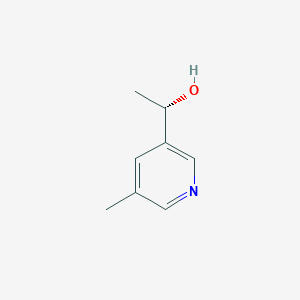
![3-methylimidazo[1,5-a]pyrazine-8(7H)-thione](/img/structure/B13105004.png)
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-c]pyrimidine-7-carboxamide](/img/structure/B13105006.png)
![4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid](/img/structure/B13105013.png)
![5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol](/img/structure/B13105030.png)
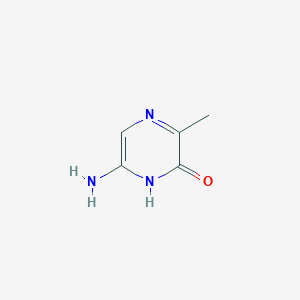
![7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-ol](/img/structure/B13105046.png)
